molecular formula C23H22FN5O2S B2601485 6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile CAS No. 1115881-94-1

6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile

Cat. No. B2601485
CAS RN: 1115881-94-1
M. Wt: 451.52
InChI Key: INPJHKBXHXVKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity : This compound is part of a class of chemicals involved in the synthesis of new derivatives with potential applications in medicine and biology. For instance, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include similar structural motifs, have been synthesized and evaluated for their in vitro activities, showcasing their potential as hypoxic-cytotoxic agents (Ortega et al., 2000). These compounds exhibit biological activities that could be harnessed for therapeutic purposes, with specific derivatives showing potent efficacy.

Antibacterial Applications : The compound's framework is utilized in the development of antibacterial agents. An example includes the expedient synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, which have demonstrated antibacterial activities against human pathogenic bacteria, indicating the compound's relevance in addressing microbial resistance (Vinoth, Vadivel, & Lalitha, 2021).

Antimicrobial and Antifungal Effects : Derivatives of the compound, such as 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile, have been synthesized and assessed for their antimicrobial properties. These studies have shown that the compounds possess significant antibacterial and antifungal effects, highlighting their potential in developing new antimicrobial therapies (Moghaddam-manesh et al., 2020).

Optimization for Anticancer Activities : The compound is also involved in the optimization of reaction conditions for the synthesis of derivatives with potential anticancer activities. Research on the optimization of 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction has provided insights into synthesizing compounds with enhanced anticancer properties (Khan, El-Gamal, & Oh, 2013).

DNA Detection and Fluorescent Probes : The structural framework of the compound lends itself to the synthesis of novel aminated benzimidazo[1,2-a]quinolines, which have been explored for their potential as fluorescent probes for DNA detection. This application demonstrates the compound's utility in biochemical research and diagnostics (Perin et al., 2011).

Mechanism of Action

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-31-15-6-7-18-16(12-15)21-22(27-18)23(26-14-25-21)32-13-20(30)29-10-8-28(9-11-29)19-5-3-2-4-17(19)24/h2-7,12,14,27H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJHKBXHXVKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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